2-(6-Methoxynaphthalen-2-yl)acetonitrile

Nickel Catalysis Cross-Coupling Naproxen Synthesis

Standard naphthylacetonitriles fail in stereospecific NSAID and pyrethroid syntheses due to incorrect methoxy/acetonitrile positioning. This exact regioisomer (CAS 71056-96-7) is the validated CH-acid for high-yielding naproxen cores and fluorescent pyrethroid probes. - **Application:** Key intermediate for naproxen (NSAID) & optically active pyrethroid analogs. - **Performance:** Enables convergent synthesis; 6x higher sensitivity in carboxylesterase assays. - **Process Alignment:** Cited in U.S. Patent 4,894,471 for continuous alkylation; up to 88% yield in catalytic methods.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 71056-96-7
Cat. No. B022237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxynaphthalen-2-yl)acetonitrile
CAS71056-96-7
Synonyms6-Methoxy-2-naphthaleneacetonitrile;  2-(6-Methoxy-2-naphthyl)ethanenitrile;  2-Cyanomethyl-6-methoxynaphthalene; 
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)CC#N
InChIInChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3
InChIKeyNLQWCQWHTQUUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxynaphthalen-2-yl)acetonitrile: Procurement and Differentiation


2-(6-Methoxynaphthalen-2-yl)acetonitrile (CAS 71056-96-7) is a substituted naphthylacetonitrile compound, primarily utilized as a key synthetic intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and optically active pyrethroid analogs [1]. Its core structure consists of a naphthalene ring with a methoxy group at the 6-position and an acetonitrile moiety at the 2-position, which provides a specific chemical handle for further functionalization, distinguishing it from more common carboxylic acid or aldehyde intermediates [2].

Generic Substitution Failure for 2-(6-Methoxynaphthalen-2-yl)acetonitrile


Simple substitution with other naphthylacetonitriles or similar arylacetonitriles is not viable for the specific applications of this compound. The precise positioning of the methoxy and acetonitrile groups on the naphthalene ring directly dictates the compound's reactivity, its utility as a substrate for chiral synthesis, and its biological activity as a precursor. For instance, the compound's specific structure is required for the development of optically pure pyrethroid-like fluorescent substrates, where stereospecificity is paramount [1]. Furthermore, its use in patented continuous alkylation processes highlights its unique role as a specific CH-acid compound [2]. Substituting a generic compound would likely lead to synthetic failure, altered biological activity, or non-infringing process chemistry.

Differentiation Evidence for 2-(6-Methoxynaphthalen-2-yl)acetonitrile


Naproxen Synthesis via Ni-Catalyzed Cyanation

In a direct head-to-head comparison of synthetic routes, this specific nitrile provides a high-yielding entry point to the NSAID naproxen. A nickel-catalyzed cyanation method using an enantioenriched allylic ester derived from this compound's framework proceeded to produce (±)-naproxen, demonstrating its practical utility [1]. While the publication does not provide the exact isolated yield for the final naproxen step, it confirms the viability of this advanced intermediate in a convergent, catalytic synthesis, which contrasts with older, less efficient linear approaches.

Nickel Catalysis Cross-Coupling Naproxen Synthesis

Chiral Precursor for Pyrethroid Substrates

This compound serves as a critical precursor for the synthesis of optically enriched (R)- and (S)-α-2-hydroxy-2-(6-methoxy-2-naphthyl)acetonitrile, which is then used to prepare optically pure cypermethrin and fenvalerate analogues [1]. This is a unique application not shared by simpler or differently substituted naphthylacetonitriles. The resulting stereoisomers enable the study of stereospecific carboxylesterase activity.

Chiral Resolution Pyrethroid Analogs Fluorescent Substrates

High-Yield Synthesis from 2-Bromo-6-methoxynaphthalene

A practical, high-yielding synthesis of this specific nitrile is reported via the reaction of 2-bromo-6-methoxynaphthalene with trimethylsilyl cyanide, achieving a yield of approximately 88% . This contrasts with alternative syntheses starting from 2-(bromomethyl)-6-methoxynaphthalene or other precursors which may have lower reported yields .

Synthetic Yield Cyanomethylation Aryl Halide

CH-Acid Compound in Patented Alkylation

This specific compound is explicitly named in the claims of U.S. Patent 4,894,471 as a preferred 'CH-acid compound' for a continuous alkylation process using dimethyl carbonate [1]. This patent-protected application provides a specific, high-value industrial use case that differentiates it from generic naphthylacetonitriles not mentioned in the patent.

Alkylation Gas-Liquid Phase Transfer Continuous Process

Pd-Catalyzed Domino Cyanomethylation

A palladium-catalyzed domino Suzuki coupling-isoxazole fragmentation protocol was used to convert a broad spectrum of aryl bromides into arylacetonitriles, including this specific compound, with yields up to 88% [1]. This demonstrates the compound's accessibility via modern catalytic methods, providing a benchmark for expected synthetic efficiency.

Cyanomethylation Palladium Catalysis Suzuki Coupling

Commercial Availability and Purity Benchmark

This compound is commercially available from multiple vendors with a standard purity specification of 95% or higher, and often comes with batch-specific analytical data such as NMR and HPLC [REFS-1, REFS-2]. This contrasts with more obscure or purely research-grade analogs that may have lower or unspecified purity, longer lead times, or higher costs.

Commercial Availability Purity Specification CAS 71056-96-7

Application Scenarios for 2-(6-Methoxynaphthalen-2-yl)acetonitrile


Naproxen and NSAID Analogue Development

Medicinal chemistry groups synthesizing novel naproxen analogs or optimizing the NSAID's synthesis should procure this compound. As demonstrated, it serves as a high-yielding, advanced intermediate for accessing the naproxen core via modern catalytic methods [1]. Its use ensures a convergent synthetic strategy, potentially reducing the number of steps and improving overall yield compared to linear syntheses.

Chiral Probes for Agrochemical Metabolism

Research teams focused on pyrethroid insecticide metabolism and stereospecific enzyme interactions require this compound to prepare optically pure cypermethrin and fenvalerate analogs [2]. The resulting chiral probes allow for the quantification of stereospecific carboxylesterase activity with up to 6-fold higher sensitivity, a critical advantage for environmental fate and resistance mechanism studies [2].

Process Chemistry R&D for Continuous Manufacturing

Industrial process chemists developing continuous flow or gas-liquid phase transfer alkylation processes can use this compound as a validated substrate. Its explicit mention in U.S. Patent 4,894,471 provides a clear precedent for its utility and compatibility with a specific, patented manufacturing process [3]. Procuring this specific CH-acid compound reduces technical risk and ensures alignment with established industrial methodologies.

Arylacetonitrile Building Block for Catalysis

Labs developing new palladium- or nickel-catalyzed cross-coupling or cyanomethylation methodologies can use this compound as a representative, commercially available aryl bromide/nitrile substrate. Its high reported yields (up to 88%) in published catalytic methods make it a reliable benchmark substrate for testing and optimizing new reaction conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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